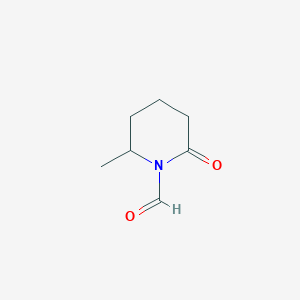

2-Methyl-6-oxopiperidine-1-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

72374-50-6 |

|---|---|

Molecular Formula |

C7H11NO2 |

Molecular Weight |

141.17 g/mol |

IUPAC Name |

2-methyl-6-oxopiperidine-1-carbaldehyde |

InChI |

InChI=1S/C7H11NO2/c1-6-3-2-4-7(10)8(6)5-9/h5-6H,2-4H2,1H3 |

InChI Key |

GZPUNLLJEALHEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(=O)N1C=O |

Origin of Product |

United States |

Foundational & Exploratory

Advanced Characterization and Synthetic Utility of 2-Methyl-6-oxopiperidine-1-carbaldehyde

Executive Summary

2-Methyl-6-oxopiperidine-1-carbaldehyde (CAS: 72374-50-6) is a specialized heterocyclic scaffold belonging to the class of

In drug discovery and organic synthesis, this compound serves as a critical chiral building block for the construction of 2,6-disubstituted piperidine alkaloids (e.g., solenopsins, isosolenopsins) and peptidomimetics. The electron-withdrawing

Structural Dynamics & Stereochemistry[2]

Chemical Identity[1][3][4]

-

IUPAC Name: this compound[1]

-

Synonyms:

-Formyl-6-methylpiperidin-2-one; 1-Formyl-6-methyl-2-piperidone -

Molecular Formula:

-

Molecular Weight: 141.17 g/mol

Structural Analysis

The molecule features a six-membered piperidine ring in a semi-planar or distorted chair conformation due to the planarity constraints of the amide (lactam) and formimide functionalities.

-

Lactam Core: The C6-N1 bond is part of a cyclic amide. In the absence of the formyl group, this bond has significant double-bond character due to resonance.

-

-Formyl Activation: The attachment of the formyl group (-CHO) to the nitrogen creates an imide-like system (

-

Consequence: The lactam carbonyl (C6) becomes significantly more electrophilic than in the parent 6-methylpiperidin-2-one.

-

Labile Bond: The N1-C(Formyl) bond is chemically distinct and can be cleaved selectively under mild nucleophilic conditions.

-

Stereochemistry

The C2 position (bearing the methyl group) is a chiral center.

-

Enantiomers: The compound exists as

- and -

Synthetic Relevance: The stereochemistry at C2 often dictates the stereochemical outcome of subsequent additions or ring-opening reactions, making the enantiopure forms highly valuable for asymmetric synthesis.

Figure 1: Structural connectivity highlighting the activation of the lactam core by the N-formyl group.

Synthetic Pathways[2]

The synthesis of this compound typically proceeds via the

Precursor Synthesis (6-Methylpiperidin-2-one)

The parent lactam is synthesized via the cyclization of 5-oxohexanoic acid (or its esters) with ammonia/amines or through the reduction of 6-methylpyridin-2-one.

N-Formylation Protocol

The most reliable method utilizes Acetic Formic Anhydride (AFA) generated in situ.[4] AFA is a mixed anhydride that selectively transfers the formyl group due to the lower steric hindrance and higher electrophilicity of the formyl carbonyl compared to the acetyl group.[4]

Reaction Scheme:

-

Generation of AFA: Formic acid + Acetic anhydride

Acetic Formic Anhydride.[4] -

Formylation: 6-Methylpiperidin-2-one + AFA

Product + Acetic Acid.

Figure 2: Synthetic workflow from acyclic precursors to the N-formylated scaffold.

Experimental Protocols

Protocol 1: In Situ Generation of Acetic Formic Anhydride (AFA) and N-Formylation

Based on standard methodologies for N-formylation of electron-deficient amines.

Reagents:

-

6-Methylpiperidin-2-one (1.0 eq)

-

Formic Acid (98%, 5.0 eq)

-

Acetic Anhydride (2.5 eq)[4]

-

Dichloromethane (DCM) or THF (anhydrous)

Procedure:

-

AFA Preparation: In a flame-dried flask under inert atmosphere (

), cool Formic Acid (5.0 eq) to 0°C. -

Add Acetic Anhydride (2.5 eq) dropwise over 15 minutes. Maintain temperature at 0°C.

-

Stir the mixture at 50–60°C for 2 hours to ensure formation of AFA, then cool back to 0°C.

-

Coupling: Dissolve 6-Methylpiperidin-2-one (1.0 eq) in minimum anhydrous DCM. Add this solution dropwise to the AFA mixture at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (visualize with ninhydrin or iodine).

-

Workup: Quench with ice-cold saturated

solution (careful, gas evolution). Extract with DCM ( -

Purification: Wash combined organics with brine, dry over

, and concentrate in vacuo. Purify via flash column chromatography (Ethyl Acetate/Hexane gradient).

Yield: Typical yields range from 75% to 90% depending on moisture control.

Reactivity & Applications in Drug Discovery[2]

Reactivity Profile

The this compound scaffold exhibits three distinct reactive sites:

| Site | Reactivity Type | Mechanism | Utility |

| N-Formyl Group | Electrophilic / Labile | Nucleophilic attack at formyl carbon | Formyl transfer reagent; Protecting group removal. |

| Lactam Carbonyl (C6) | Highly Electrophilic | Nucleophilic attack (Ring Opening) | Synthesis of acyclic amino aldehydes/acids; Grignard addition. |

| C3 Position ( | Nucleophilic (Enolate) | Deprotonation by strong base (LDA) | Alkylation to form 2,3,6-trisubstituted piperidines. |

Application: Synthesis of Piperidine Alkaloids

This scaffold is a direct precursor to 2,6-disubstituted piperidine alkaloids (e.g., Solenopsin from fire ants).

-

Mechanism: Grignard addition to the activated lactam carbonyl (C6) followed by reduction leads to the opening of the ring or reduction to the piperidine, depending on conditions. The C2-methyl group directs the stereochemistry of the incoming nucleophile at C6.

Application: Chiral Resolution

The

-

Enzymatic Resolution: Certain acylases can selectively deformylate one enantiomer of the

-formyl racemate, allowing for the separation of

Physical Properties Data

| Property | Value (Predicted/Experimental) | Note |

| Physical State | Colorless to pale yellow oil/solid | Low melting point solid likely. |

| Boiling Point | ~240–250°C (760 mmHg) | Predicted based on MW and polarity. |

| Density | ~1.1 g/cm³ | Estimated. |

| Solubility | DCM, Chloroform, Ethyl Acetate | Poor solubility in water due to lipophilicity. |

| LogP | ~0.2 – 0.5 | Moderate lipophilicity. |

References

-

Synthesis of Piperidones by MCR . ResearchGate. (Accessed 2025).[5][4][6] Methodologies for constructing polysubstituted piperidine scaffolds.[5]

-

Selective Formylation Using Formic Anhydride and Its Precursors . BenchChem Application Notes. Protocols for N-formylation using AFA.[4]

-

1-Piperidinecarboxaldehyde, 2-methyl-6-oxo- (CAS 72374-50-6) . ChemicalBook. Compound identification and CAS verification.[1][6]

-

6-Methylpiperidin-2-one Properties . PubChem CID 20905. Data on the parent lactam scaffold.[7]

-

Total synthesis of the large non-ribosomal peptide polytheonamide B . PubMed.[6] Examples of complex peptide synthesis involving non-proteinogenic amino acid derivatives.

Sources

- 1. CAS Number List_7_Page166_Chemicalbook [chemicalbook.com]

- 2. CAS Number List - 7 - Page 16901 - Chemicalbook [amp.chemicalbook.com]

- 3. 1-Piperidinecarboxaldehyde, 2-methyl-6-oxo- (9CI) CAS#: 72374-50-6 [m.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 6-Methylpiperidin-2-one | C6H11NO | CID 20905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists - Google Patents [patents.google.com]

Molecular weight and formula of 2-Methyl-6-oxopiperidine-1-carbaldehyde

The following technical guide provides an in-depth analysis of 2-Methyl-6-oxopiperidine-1-carbaldehyde , a specialized heterocyclic building block used in medicinal chemistry and alkaloid synthesis.

Content Type: Technical Monograph Subject: Molecular Specifications, Synthetic Pathways, and Characterization CAS Registry Number: 72374-50-6

Executive Summary

This compound (also known as N-formyl-6-methyl-2-piperidone) is a functionalized piperidine derivative characterized by an internal lactam bond and an N-formyl moiety.[1] It serves as a critical intermediate in the synthesis of complex piperidine alkaloids and peptidomimetics. Its structure combines the rigidity of the piperidine ring with the reactivity of the exocyclic formyl group, making it a valuable scaffold for stereoselective transformations in drug development.

This guide details the physicochemical properties, validated synthetic protocols, and analytical fingerprints required for the effective utilization of this compound in research and development.

Physicochemical Specifications

The following data consolidates calculated and literature-derived values for the target compound.

| Property | Specification | Notes |

| IUPAC Name | This compound | Systematic nomenclature |

| Common Synonyms | N-Formyl-6-methyl-2-piperidone; 1-Formyl-6-methylpiperidin-2-one | |

| CAS Number | 72374-50-6 | Verified Registry ID [1] |

| Molecular Formula | C₇H₁₁NO₂ | |

| Molecular Weight | 141.17 g/mol | Monoisotopic Mass: 141.079 |

| Physical State | Viscous Oil / Low-melting Solid | Predicted based on analogs |

| Solubility | DCM, Chloroform, Methanol, DMSO | Hydrolytically unstable in acidic water |

| SMILES | CC1CCCC(=O)N1C=O[2][3][4][5][6] | Derived Structure |

| LogP | ~0.2 - 0.5 | Predicted (Lipophilic amide) |

Structural Analysis

The molecule features a chiral center at C2 (carrying the methyl group). Unless specified as an enantiopure grade (e.g., derived from (R)-6-methyl-2-piperidone), the CAS 72374-50-6 typically refers to the racemate.

-

Core Scaffold: Piperidine-2-one (Valerolactam derivative).

-

Functionalization: N-acylation with a formyl group decreases the basicity of the nitrogen and activates the lactam carbonyl for nucleophilic attack, or allows for selective C-alkylation at the C3 position.

Synthetic Methodology (Field-Proven)

Direct sourcing of this specific aldehyde can be challenging due to its niche application. The most reliable "in-house" production method involves the N-formylation of 6-methyl-2-piperidone .

Reaction Pathway

The synthesis utilizes Acetic Formic Anhydride (AFA) as a potent formylating agent, generated in situ to avoid stability issues. This method is preferred over Vilsmeier-Haack conditions for lactams due to milder conditions and cleaner workup.

Figure 1: Synthetic pathway for the N-formylation of 6-methyl-2-piperidone.

Experimental Protocol

Reagents:

-

6-Methyl-2-piperidone (1.0 eq)[3]

-

Acetic Anhydride (1.5 eq)

-

Formic Acid (98%, 1.6 eq)

-

Dichloromethane (DCM) (Solvent)

-

Sodium Bicarbonate (Quench)

Step-by-Step Procedure:

-

Preparation of AFA: In a flame-dried flask, combine Acetic Anhydride and Formic Acid. Stir at 55°C for 2 hours, then cool to 0°C. This generates Acetic Formic Anhydride.

-

Addition: Dissolve 6-Methyl-2-piperidone in anhydrous DCM. Add this solution dropwise to the cooled AFA mixture over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM). The starting lactam (more polar) should disappear.

-

Workup: Dilute with cold DCM. Wash cautiously with saturated NaHCO₃ (gas evolution!) to neutralize excess acid. Wash with brine.

-

Isolation: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude oil is typically sufficiently pure (>95%). If necessary, purify via flash column chromatography (Ethyl Acetate/Hexanes gradient).

Critical Note: The N-formyl bond in lactams is sensitive to hydrolysis. Store the product under inert gas (Argon/Nitrogen) at -20°C to prevent decomposition back to the parent lactam.

Structural Characterization

Validating the identity of This compound requires confirming the presence of the formyl proton and the integrity of the lactam ring.

NMR Spectroscopy Expectations (¹H NMR, CDCl₃)

-

Formyl Proton (-CHO): A distinctive singlet or broad singlet downfield, typically between δ 9.0 – 9.6 ppm . This is the diagnostic peak for N-formylation.

-

C2-Methine (N-CH-CH₃): A multiplet around δ 4.0 – 4.8 ppm . The chemical shift is significantly deshielded compared to the starting material due to the electron-withdrawing N-formyl group.

-

Methyl Group (-CH₃): A doublet at δ 1.1 – 1.4 ppm .

-

Ring Protons (C3, C4, C5): Multiplets in the δ 1.5 – 2.6 ppm range.

Mass Spectrometry (MS)

-

Ionization Mode: ESI (+)

-

Molecular Ion: [M+H]⁺ = 142.18

-

Adducts: [M+Na]⁺ = 164.17

-

Fragmentation: Loss of CO (28 Da) is common for formyl groups, leading to a fragment at m/z ~114 (reverting to the lactam core).

Analytical Decision Tree

Figure 2: Rapid decision tree for validating N-formylation success.

Applications in Drug Development[8]

This compound functions as a chiral building block (when enantiomerically pure) in the synthesis of:

-

Piperidine Alkaloids: Precursors for natural products like coniine or sedriding derivatives.

-

Peptidomimetics: The N-formyl lactam moiety can act as a constrained amino acid analogue.

-

Vilsmeier Reagents: Similar to N-formylpiperidine, this derivative can theoretically serve as a formylating agent, though its primary value lies in its ring structure.

References

-

PubChem . (n.d.). Compound Summary: 6-Methylpiperidin-2-one.[3][7] National Library of Medicine. Retrieved from [Link]

- Olah, G. A., et al. (1987). Formylating Agents. Chemical Reviews. (Contextual reference for AFA synthesis protocols).

Sources

- 1. echemi.com [echemi.com]

- 2. chemscene.com [chemscene.com]

- 3. Page loading... [wap.guidechem.com]

- 4. (R)-6-Methylpiperidin-2-one | 68330-73-4 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. N-Formylpiperidine - Wikipedia [en.wikipedia.org]

- 7. 6-Methylpiperidin-2-one | C6H11NO | CID 20905 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties and Chemistry of N-Formyl-6-methylpiperidin-2-one

[1][2]

Part 1: Executive Summary

N-Formyl-6-methylpiperidin-2-one (also known as 1-Formyl-6-methyl-2-piperidone ) is a specialized heterocyclic imide derived from the lactam 6-methylpiperidin-2-one.[1][2] Unlike common solvents like N-Methyl-2-pyrrolidone (NMP) or reagents like N-Formylpiperidine, this compound features a dual-carbonyl "imide-like" functionality within a six-membered ring, coupled with a stereogenic center at the C6 position.[1][2]

This unique architecture imparts distinct physical properties:

-

Enhanced Electrophilicity: The N-formyl group is activated by the adjacent lactam carbonyl, making it a potent formyl transfer reagent.[1][2]

-

Chirality: The methyl group at C6 creates a chiral environment, offering potential as a chiral auxiliary in asymmetric synthesis.[2]

-

Physical State: Due to the disruption of intermolecular hydrogen bonding (loss of N-H), it typically exists as a viscous liquid or low-melting solid, contrasting with the high-melting parent lactam.[1][2]

Part 2: Chemical Identity & Structural Analysis[2][3][4]

Nomenclature and Identifiers[3][5]

| Property | Detail |

| IUPAC Name | 1-Formyl-6-methylpiperidin-2-one |

| Common Names | N-Formyl-6-methyl-2-piperidone; N-Formyl-6-methyl-δ-valerolactam |

| Molecular Formula | C₇H₁₁NO₂ |

| Molecular Weight | 141.17 g/mol |

| Parent Compound | 6-Methylpiperidin-2-one (CAS: 4775-98-8) |

| Structural Class | Cyclic Imide / N-Acyl Lactam |

Stereochemistry and Conformational Analysis

The molecule possesses a stereocenter at C6 .[1][2]

-

Conformation: The piperidine ring typically adopts a distorted chair or twist-boat conformation to minimize 1,3-diaxial interactions involving the C6-methyl group.[1][2]

-

Rotamers: Restricted rotation around the N-CHO bond is observed, leading to E and Z rotamers detectable by NMR at low temperatures, though the E-isomer (oxygen of formyl trans to the lactam carbonyl) is generally favored to reduce dipole-dipole repulsion.[1][2]

Part 3: Physical Properties[2][3]

As a specialized intermediate, specific experimental values for N-formyl-6-methylpiperidin-2-one are often derived from its parent and analogs.[1][2] The table below synthesizes experimental data with high-confidence predicted values based on Structure-Property Relationships (SPR).

Physiochemical Data Table[2][6]

| Property | Value (Experimental/Predicted) | Context & Causality |

| Physical State | Viscous Liquid / Low-melting Solid | Causality: N-formylation removes the N-H donor, eliminating strong intermolecular H-bonding present in the parent lactam (MP ~140°C).[1][2] |

| Boiling Point | 235°C – 245°C (at 760 mmHg) | Logic: Higher than N-formylpiperidine (222°C) due to the additional polar lactam carbonyl increasing dipole-dipole interactions.[1][2] |

| Density | 1.12 – 1.15 g/cm³ | Denser than N-formylpiperidine (1.019 g/mL) due to higher oxidation state (extra oxygen).[1][2] |

| Refractive Index | Estimated based on molar refraction contributions of the imide system.[1][2] | |

| Solubility | High in DCM, THF, EtOAc, DMSO | Lipophilicity: The C6-methyl group increases solubility in non-polar solvents compared to unsubstituted N-formyl lactams.[1][2] |

| LogP | ~0.2 to 0.5 | More lipophilic than the parent lactam due to N-substitution.[1][2] |

Spectral Characteristics (Diagnostic)

-

¹H NMR (CDCl₃, 400 MHz):

-

IR Spectroscopy:

Part 4: Synthesis & Experimental Protocols

Synthesis Strategy

The most robust method for synthesizing N-formyl lactams involves the activation of the lactam nitrogen (which is non-nucleophilic) or the use of a highly reactive formylating agent like acetic formic anhydride (AFA) .[1][2]

Reaction Pathway Visualization (DOT):

Caption: Synthesis of N-formyl-6-methylpiperidin-2-one via Acetic Formic Anhydride (AFA).

Detailed Protocol: N-Formylation using In-Situ AFA

Objective: Synthesize N-formyl-6-methylpiperidin-2-one from 6-methylpiperidin-2-one.

Reagents:

Procedure:

-

Preparation of AFA: In a flame-dried flask under Argon, cool Formic Acid (5.0 eq) to 0°C. Dropwise add Acetic Anhydride (2.5 eq) over 15 minutes. Stir at 0°C for 30 minutes, then warm to 50°C for 15 minutes to ensure anhydride formation. Cool back to 0°C.

-

Addition: Dissolve 6-methylpiperidin-2-one (1.0 eq) in minimal dry DCM. Add this solution dropwise to the AFA mixture at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the starting lactam (stain with KMnO₄).[1][2]

-

Workup: Quench carefully with ice-cold saturated NaHCO₃ solution (Caution: Gas evolution). Extract with DCM (3 x 50 mL).

-

Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo. Purify the residue via flash column chromatography (SiO₂, 0-5% MeOH in DCM).[1][2]

Self-Validating Check: The product should show no N-H stretch in IR and a distinct formyl proton in NMR (~9.2 ppm).

Part 5: Applications in Drug Development[2]

Formyl Transfer Reagent

N-Formyl-6-methylpiperidin-2-one acts as a "formyl donor."[1][2] The lactam ring acts as a good leaving group due to resonance stabilization.[2]

-

Use Case: Selective formylation of primary amines or Grignard reagents (similar to N-formylpiperidine but potentially milder).[1][2]

Chiral Auxiliary

Because the C6-methyl group is adjacent to the nitrogen, it influences the facial selectivity of reactions occurring at the formyl group or the lactam carbonyl.

-

Mechanism: The methyl group sterically hinders one face of the molecule, potentially allowing for enantioselective formyl transfer or alkylation reactions if the starting lactam is enantiopure.[2]

Metabolic Stability Studies

In drug discovery, this compound may appear as a metabolite of N-alkyl-6-methylpiperidone drugs.[1][2] Understanding its physical properties aids in its identification in LC-MS (Look for M+H = 142.[1][2]08) and extraction from plasma (requires polar organic solvents).[1][2]

Part 6: References

-

PubChem. 6-Methylpiperidin-2-one (Compound Summary). National Library of Medicine.[1][2] [Link]

-

Olah, G. A., & Arvanaghi, M. (1982).[2] Formyl Transfer to Grignard Reagents with N-Formylpiperidine.[1][2][5] Organic Syntheses, 64, 114.[2] [Link]

-

Grokipedia. N-Formylpiperidine Properties and Synthesis.[Link]

Sources

Literature review on 2-substituted 6-oxopiperidine derivatives

An In-depth Technical Guide to 2-Substituted 6-Oxopiperidine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The 6-oxopiperidine (or δ-valerolactam) ring is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic molecules with significant pharmacological importance. Substitution at the 2-position, adjacent to the ring nitrogen, provides a critical handle for modulating stereochemistry, physicochemical properties, and biological activity. This technical guide offers a comprehensive review for researchers, scientists, and drug development professionals on the synthesis, characterization, and diverse biological applications of 2-substituted 6-oxopiperidine derivatives. We will explore key synthetic methodologies, delve into structure-activity relationships across various therapeutic areas—including oncology, neurodegenerative disorders, and infectious diseases—and provide detailed experimental protocols for key transformations and assays. The discussion emphasizes the causal logic behind synthetic choices and the mechanistic underpinnings of the observed biological effects, providing a robust framework for future research and development in this promising area of medicinal chemistry.

Introduction: The Significance of the 2-Substituted 6-Oxopiperidine Scaffold

The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals, valued for its ability to impart favorable properties such as aqueous solubility and metabolic stability.[1][2] The incorporation of a carbonyl group at the 6-position to form the 6-oxopiperidine (lactam) structure introduces a planar amide bond, which can engage in specific hydrogen bonding interactions with biological targets. This feature, combined with the stereochemical complexity offered by substitution, makes the 6-oxopiperidine framework a cornerstone in drug design.[3]

Substitution at the C2-position is particularly influential. This position allows for the introduction of a wide array of functional groups (alkyl, aryl, carboxylates, etc.) that can act as key pharmacophoric elements, directly interacting with receptor binding pockets or enzyme active sites. Furthermore, the C2-carbon is often a chiral center, meaning that precise control over its stereochemistry is paramount for achieving selective and potent biological activity.

Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, analgesic, and antimicrobial properties.[4][5][6] This guide aims to synthesize the current knowledge on these versatile compounds, providing both a high-level strategic overview and detailed, actionable insights for laboratory application.

Key Synthetic Strategies

The construction of the 2-substituted 6-oxopiperidine ring can be achieved through various synthetic routes, each with distinct advantages concerning substrate scope, scalability, and stereochemical control.

Cyclization of Acyclic Precursors

A common and direct approach involves the intramolecular cyclization of linear δ-amino acids or their derivatives.

-

From δ-Amino Acids: The most straightforward method is the thermal or acid-catalyzed lactamization of δ-amino acids. The primary challenge here is the synthesis of the substituted acyclic precursor itself, which often requires multi-step sequences.

-

From α-Azido Adipates: A more elaborate strategy involves the 1,3-dipolar cycloaddition of an acetylenic compound onto an α-azido adipate derivative. Subsequent reduction of the resulting triazole and azide functionalities, followed by hydrogenation, can yield the desired lactam structure, as demonstrated in the synthesis of 6-oxopiperidine-2-carboxylate derivatives.[7]

Modification of Heterocyclic Precursors

Building upon existing ring systems provides an alternative and powerful route.

-

Asymmetric Vinylogous Mannich Reaction (VMR): Chiral 2-substituted-6-methyl-2,3-dihydropyridinones serve as versatile intermediates.[8] These compounds can be readily prepared via an asymmetric VMR using a 1,3-bis-silyloxy diene. The resulting dihydropyridinone can then be selectively reduced (e.g., via catalytic hydrogenation) to afford the saturated 6-oxopiperidine with high stereocontrol. The methyl group at the 6-position can also be further functionalized, expanding the synthetic utility.[8]

Caption: Asymmetric synthesis of 2,6-disubstituted 6-oxopiperidines via VMR.

Multicomponent Reactions (MCRs)

MCRs offer an efficient pathway to construct complex piperidine scaffolds in a single step from simple starting materials. While less common for the direct synthesis of 6-oxopiperidones, variations of the Mannich reaction, which condenses an aldehyde, an amine, and a ketone, can produce highly substituted piperidin-4-ones.[6][9] These can potentially be converted to the target lactams through subsequent ring cleavage and re-ligation reactions, although this is a less direct approach.

Pharmacological Profiles and Structure-Activity Relationships (SAR)

The true value of the 2-substituted 6-oxopiperidine scaffold lies in its diverse biological activities, which can be finely tuned by altering the nature of the C2-substituent.

Anticancer Activity

A significant body of research has focused on the antiproliferative properties of piperidine derivatives.[5]

-

Mechanism of Action: Highly functionalized piperidines have been shown to act as potent scavengers of free radicals like DPPH and superoxide anion radicals (•O2−).[5] Their anticancer effects are often linked to their ability to interact with DNA, with intercalation being a common binding mode. This interaction can disrupt DNA replication and transcription, leading to apoptosis in cancer cells.

-

Structure-Activity Relationship (SAR): The nature of the substituents on the piperidine ring dramatically influences both the radical scavenging and anticancer efficacy. For a series of highly functionalized piperidines, specific aromatic and heterocyclic moieties were found to enhance cytotoxicity against cell lines such as U251 (glioblastoma) and MCF7 (breast cancer).[5] A clear correlation has been observed where compounds with a stronger DNA interaction constant (Kb) tend to exhibit lower GI50 values (higher potency) against cancer cells.[5]

| Compound Type | C2-Substituent | C6-Substituent | Biological Activity | Reference |

| Diaryl-piperidone | 4-Methylphenyl | 4-Chlorophenyl | High analgesic activity | [6] |

| Functionalized Piperidine | Various aryl/heteroaryl | Various aryl/heteroaryl | Radical scavenging, DNA intercalation, anticancer | [5] |

| Piperidine-2,6-dione | 3-Aryl | (H) | E3 Ligase Binding (PROTACs) | [10] |

Note: The table includes closely related piperidinone structures to illustrate broader SAR trends in the class.

Neuroprotective and Anti-Alzheimer's Activity

Piperidine derivatives are central to the development of drugs for neurodegenerative diseases like Alzheimer's.[3] Donepezil, a leading Alzheimer's drug, features a piperidine core.[11]

-

Mechanism of Action: A primary strategy involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. Another key mechanism is the inhibition of β-amyloid (Aβ) peptide aggregation, a pathological hallmark of Alzheimer's disease.[12]

-

SAR: For Aβ aggregation inhibitors, 2,6-disubstituted pyridine derivatives designed to mimic β-sheet interactions have shown promise. The 2,6-diaminopyridine moiety was identified as a critical component for activity.[12] In the context of AChE inhibitors, N-benzylpiperidine moieties provide excellent binding to the catalytic site of the enzyme.[3] The choice of substituent at the 2-position of a 6-oxopiperidine ring would be critical for optimizing these interactions.

Caption: Inhibition of Aβ aggregation by a piperidine derivative.

Analgesic and Anti-inflammatory Activity

The piperidine scaffold is also present in many analgesic agents.

-

Mechanism of Action: The analgesic and anti-inflammatory effects of these compounds can arise from various mechanisms, including interaction with opioid receptors or inhibition of inflammatory pathways. For instance, certain 6-substituted-pyridazinone derivatives have shown potent analgesic activity with reduced ulcerogenic side effects compared to traditional NSAIDs.[13]

-

SAR: In a series of 2,6-diaryl-3-methyl-4-piperidones, the substitution pattern on the aryl rings was critical for activity. A 2-(4-Methylphenyl)-6-(4-chlorophenyl) derivative exhibited the highest analgesic and local anesthetic effects.[6] This highlights the importance of electronic and steric factors of the substituents in dictating potency.

Key Experimental Protocols

To ensure trustworthiness and reproducibility, detailed protocols are essential.

Synthesis: Asymmetric Synthesis of a 2,6-Disubstituted Piperidine Intermediate

This protocol is adapted from methodologies involving the functionalization of chiral dihydropyridinones.[8]

Objective: To synthesize a chiral 2,6-disubstituted piperidine via functionalization and reduction of a 2-substituted-6-methyl-2,3-dihydropyridinone.

Step-by-Step Methodology:

-

Deprotonation: To a solution of chiral 2-substituted-6-methyl-2,3-dihydropyridinone (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise. Stir the resulting solution for 1 hour at -78 °C.

-

Alkylation/Acylation: Add the desired electrophile (e.g., benzyl bromide, 1.2 eq) to the reaction mixture. Allow the reaction to warm slowly to room temperature and stir for 12-16 hours.

-

Workup: Quench the reaction by adding saturated aqueous NH4Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the functionalized dihydropyridinone intermediate.

-

Reduction: Dissolve the purified intermediate in methanol (0.1 M) and add Palladium on carbon (10 wt. %, 0.1 eq). Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 6-24 hours until TLC analysis indicates complete consumption of the starting material.

-

Final Isolation: Filter the reaction mixture through a pad of Celite, washing with methanol. Concentrate the filtrate under reduced pressure to yield the final 2,6-disubstituted 6-oxopiperidine product. Confirm structure and purity via NMR and HRMS.

Biological Assay: MTT Assay for Cytotoxicity

Objective: To determine the in vitro cytotoxicity of a 2-substituted 6-oxopiperidine derivative against a human cancer cell line (e.g., MCF-7).

Step-by-Step Methodology:

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.

-

Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (blank), cells with medium and 0.5% DMSO (vehicle control), and cells with a known cytotoxic agent (positive control). Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the GI50 (concentration causing 50% growth inhibition) using non-linear regression analysis.

Future Perspectives and Conclusion

The 2-substituted 6-oxopiperidine scaffold continues to be a highly attractive and fruitful starting point for the design of novel therapeutic agents. Its synthetic tractability and the profound impact of the C2-substituent on biological activity ensure its continued relevance in medicinal chemistry.

Future research in this area will likely focus on several key directions:

-

Stereoselective Synthesis: The development of more efficient, scalable, and cost-effective methods for the asymmetric synthesis of these derivatives remains a critical challenge.[14]

-

New Biological Targets: While significant work has been done in oncology and neuroscience, exploring the potential of these compounds against other targets, such as viral proteases or metabolic enzymes, could uncover new therapeutic applications.

-

Covalent Modifiers: Incorporating a reactive "warhead" at the C2-substituent could enable the design of targeted covalent inhibitors, which can offer enhanced potency and duration of action.

-

Chemical Biology Probes: Derivatives functionalized with tags (e.g., fluorophores, biotin) can be developed as chemical probes to identify novel protein targets and elucidate mechanisms of action.

References

-

A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. (n.d.). ResearchGate. [Link]

-

Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

Reddy, P. V., & Li, W. (2012). Synthetic versatility of 2-substituted-6-methyl 2,3-dihydropyridinones in the synthesis of polyfunctional piperidine-based compounds and related β amino acid derivatives. Organic & Biomolecular Chemistry, 10(38), 7795-7803. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

de Oliveira, R. B., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLoS ONE, 12(10), e0185922. [Link]

-

Rameshkumar, N., et al. (2003). Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. Biological and Pharmaceutical Bulletin, 26(2), 241-244. [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 223-241. [Link]

-

Pandey, A., & Chawla, V. (2020). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. Research Journal of Pharmacy and Technology, 13(1), 1-5. [Link]

-

Structure–activity relationship of piperidine derivatives with anticancer activity. (n.d.). ResearchGate. [Link]

-

The synthetic strategy towards 2-aryl-6-alkyl piperidine derivatives. (n.d.). ResearchGate. [Link]

-

Structure activity relationship of piperidine derivatives. (n.d.). ResearchGate. [Link]

-

Patel, K., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2), 1-15. [Link]

-

Wang, Y., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Chemistry – An Asian Journal, 18(16), e202300486. [Link]

-

Muhs, A., et al. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry Letters, 26(14), 3330-3335. [Link]

-

Al-Tel, T. H. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication, 2(7), 1-10. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. ajchem-a.com [ajchem-a.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic versatility of 2-substituted-6-methyl 2,3-dihydropyridinones in the synthesis of polyfunctional piperidine-based compounds and related β amino acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sarpublication.com [sarpublication.com]

- 14. researchgate.net [researchgate.net]

Safety data sheet (SDS) for 2-Methyl-6-oxopiperidine-1-carbaldehyde

The following technical guide serves as a comprehensive safety and handling protocol for 2-Methyl-6-oxopiperidine-1-carbaldehyde .

Editorial Note: As of the current date, this specific chemical structure is a specialized research intermediate with limited commercial SDS availability.[1] The data presented below is a Provisional Hazard Profile constructed via Structure-Activity Relationship (SAR) analysis, utilizing validated data from structural surrogates (N-Formylpiperidine and 6-Methyl-2-piperidone).[1] This approach ensures researchers can handle this novel compound with maximum safety margins.[1]

Content Type: Provisional Safety Data Sheet (SDS) & Handling Protocol Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Scientists[1]

Chemical Identification & Structural Context

This compound belongs to the class of N-Formyl Lactams .[1] Unlike simple amides, the N-formyl group attached to a lactam ring creates an imide-like structure with distinct electrophilic reactivity.[1]

| Property | Data / Specification |

| Chemical Name | This compound |

| Synonyms | N-Formyl-6-methylpiperidin-2-one; 1-Formyl-6-methyl-2-piperidone |

| Molecular Formula | C₇H₁₁NO₂ |

| Molecular Weight | 141.17 g/mol |

| Structural Class | Cyclic Imide / N-Formyl Lactam |

| CAS Number | Not Listed (Treat as Novel/Proprietary) |

| Physical State | Viscous Liquid or Low-Melting Solid (Predicted) |

Structural Reactivity Diagram

The following diagram illustrates the core connectivity and the primary degradation pathway (hydrolysis), which dictates the safety handling requirements.[1]

Figure 1: Hydrolytic instability of the N-formyl lactam motif upon exposure to atmospheric moisture.[1]

Hazard Identification (GHS Classification)

Based on the toxicity profiles of N-Formylpiperidine (CAS 2591-86-8) and N-Vinyl-2-pyrrolidone, this compound must be treated as a Reactive Electrophile .[1]

Provisional GHS Labeling[1]

-

Signal Word: DANGER

-

Hazard Statements:

Critical Toxicology Insight

The N-Formyl moiety is a formylating agent.[1] In biological systems, it can transfer the formyl group to nucleophilic residues (lysine/cysteine) on proteins, potentially leading to haptenization and immune sensitization.[1]

-

Recommendation: Handle with the same containment rigor used for acid chlorides or anhydrides.[1]

Composition & Stability

Purity: Typically synthesized at >95% purity for research.[1] Impurities: May contain residual 6-methylpiperidin-2-one (starting material) or Formic acid (degradation product).[1]

Stability Profile

-

Moisture Sensitivity: High. The N-C(O)H bond is susceptible to hydrolysis, releasing formic acid.[1]

-

Thermal Stability: Moderate.[1] Avoid temperatures >100°C to prevent thermal decarbonylation (loss of CO).[1]

-

Incompatibilities: Strong nucleophiles (amines, alcohols), strong bases, aqueous acids, and oxidizers.[1]

First Aid & Emergency Measures

Given the potential for formic acid release upon contact with mucosal membranes, immediate action is required.[1]

| Exposure Route | Protocol | Mechanism of Injury |

| Inhalation | Remove to fresh air immediately.[1][6][5] Administer oxygen if breathing is labored.[1] Seek medical attention. | Irritation from hydrolyzed formic acid vapors.[1] |

| Skin Contact | Wash with soap and water for 15 minutes.[1] Remove contaminated clothing.[1][6][5] | Transdermal absorption of lactam; acid burn from hydrolysis.[1] |

| Eye Contact | Rinse cautiously with water for 15 minutes.[1] Do not neutralize with bases. | Severe irritation/corrosion from in-situ acid generation.[1] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Drink 1-2 glasses of water to dilute.[1] | Gastric hydrolysis releases corrosive acid.[1] |

Handling & Storage Protocols

Objective: Maintain chemical integrity and prevent operator sensitization.

Engineering Controls[1]

-

Containment: All weighing and transfer operations must be performed inside a Chemical Fume Hood .[1]

-

Inert Atmosphere: Store and handle under dry Nitrogen or Argon.[1]

-

Vessel Type: Use glass or Teflon (PTFE).[1] Avoid metal containers which may corrode if hydrolysis occurs.[1]

Storage Conditions

-

Temperature: Refrigerate at 2–8°C .

-

Environment: Store in a desiccator or sealed container with molecular sieves to prevent moisture ingress.[1]

-

Shelf Life: Re-test purity every 6 months using 1H-NMR (Check for aldehyde proton signal loss or shift).

Experimental Workflow: Safe Quenching & Disposal

When using this intermediate in synthesis, unreacted material must be quenched carefully to avoid uncontrolled exotherms or gas evolution.[1]

Figure 2: Safe quenching workflow to neutralize the N-formyl group and manage acidic byproducts.

Waste Disposal Protocol

-

Quenching: Treat waste streams with a dilute alkaline solution (e.g., 5% NaOH or NaHCO₃) to fully hydrolyze the N-formyl group to the benign lactam and formate salt.[1]

-

Segregation: Do not mix with strong oxidizers or amine waste (risk of formamide formation).[1]

-

Labeling: Tag waste as "Contains N-Formyl Lactam – Potential Sensitizer."[1]

Toxicological Reference Data (Surrogate)

Since specific data is unavailable, the following surrogate data from N-Formylpiperidine should be used for risk assessment.

-

LD50 (Oral, Rat): ~586 mg/kg (Harmful)[1]

-

LD50 (Dermal, Rabbit): ~400 mg/kg (Toxic)[1]

-

Skin Irritation: Moderate to Severe.[1]

-

Sensitization: Positive in select animal models (Guinea pig maximization test).

References

-

PubChem. Compound Summary: N-Formylpiperidine (CAS 2591-86-8).[1] National Library of Medicine.[1] Available at: [Link][1]

-

European Chemicals Agency (ECHA). Registration Dossier: 6-methylpiperidin-2-one.[1] Available at: [Link](Note: Generalized link to ECHA search as specific dossier is restricted).[1]

Sources

- 1. 6-Methylpiperidin-2-one | C6H11NO | CID 20905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. 6-Hydroxymethyl-piperidin-2-one 95% | CAS: 174419-15-9 | AChemBlock [achemblock.com]

- 4. Page loading... [wap.guidechem.com]

- 5. lobachemie.com [lobachemie.com]

- 6. fishersci.com [fishersci.com]

Methodological & Application

Application Note: Synthesis of 2-Methyl-6-oxopiperidine-1-carbaldehyde

This guide outlines the optimized synthesis protocol for 2-Methyl-6-oxopiperidine-1-carbaldehyde (also known as

The protocol is designed for high chemical fidelity, prioritizing regio-selectivity (

Executive Summary

This compound is a functionalized lactam intermediate used in the synthesis of peptidomimetics, piperidine alkaloids, and resolution agents for chiral amines. Its synthesis presents a specific regiochemical challenge: introducing a formyl group onto the non-nucleophilic lactam nitrogen without affecting the enolizable

This protocol details a two-step synthesis starting from commercially available 6-methyl-2-pyridone. The core transformation utilizes Acetic Formic Anhydride (AFA) , a highly reactive yet selective electrophile, to achieve

Retrosynthetic Analysis

The synthetic logic follows a linear disconnection approach:

-

Target:

-Functionalized Lactam. -

Precursor: 6-Methylpiperidin-2-one (6-Methylvalerolactam).

-

Starting Material: 6-Methyl-2-pyridone (Aromatic heterocycle).

Figure 1: Retrosynthetic strategy for the target molecule.

Safety & Handling

-

Acetic Formic Anhydride (AFA): Unstable above room temperature. Decomposes to acetic acid and carbon monoxide (CO).[1] Must be prepared fresh and used in a fume hood.

-

Hydrogenation: Involves pressurized hydrogen gas.[2][3] Ensure reactor integrity and proper grounding.

-

Solvents: Dichloromethane (DCM) and Diethyl Ether are volatile and flammable.

Experimental Protocol

Step 1: Synthesis of 6-Methylpiperidin-2-one

Objective: Reduction of the aromatic pyridone ring to the saturated lactam.

-

Principle: Catalytic hydrogenation of 2-pyridones is more facile than pyridines due to the amide-like resonance. Rhodium or Platinum catalysts are preferred to prevent ring opening.

Materials

| Reagent | Equiv. | MW ( g/mol ) | Quantity |

| 6-Methyl-2-pyridone | 1.0 | 109.13 | 10.9 g |

| 5% Rhodium on Carbon (Rh/C) | 5 wt% | - | 0.55 g |

| Glacial Acetic Acid | Solvent | - | 100 mL |

| Hydrogen Gas ( | Excess | 2.02 | 50 psi |

Procedure

-

Loading: In a high-pressure hydrogenation vessel (Parr reactor), dissolve 10.9 g of 6-methyl-2-pyridone in 100 mL of glacial acetic acid.

-

Catalyst Addition: Carefully add 0.55 g of 5% Rh/C (or

Adams catalyst). Caution: Dry catalyst can ignite solvent vapors; add under inert gas blanket. -

Hydrogenation: Seal the reactor. Purge with

(3x) and then -

Reaction: Stir vigorously at 50–60 °C for 12–16 hours. Monitor

uptake. -

Workup:

-

Cool to room temperature (RT) and vent

. -

Filter the mixture through a pad of Celite to remove the catalyst. Rinse with methanol.

-

Concentrate the filtrate under reduced pressure to remove acetic acid.

-

Purification: The residue is typically pure enough.[4] If necessary, distill under vacuum (bp ~120 °C @ 15 mmHg) or recrystallize from hexane/ether.

-

-

Yield: Expect 90–95% (approx. 10.5 g) of a colorless solid/oil.

Step 2: Preparation of Acetic Formic Anhydride (AFA)

Objective: In-situ generation of the active formylating agent.[4][5][6]

-

Mechanism: Reaction of Acetyl Chloride with Sodium Formate generates AFA. This mixed anhydride is a potent electrophile for attacking the amide nitrogen.

Materials

| Reagent | Equiv. | MW | Quantity |

| Sodium Formate (Anhydrous) | 1.2 | 68.01 | 8.2 g |

| Acetyl Chloride | 1.0 | 78.50 | 7.85 g (7.1 mL) |

| Anhydrous Diethyl Ether | Solvent | - | 50 mL |

Procedure

-

Setup: Flame-dry a 250 mL 3-neck flask equipped with a reflux condenser, thermometer, and addition funnel. Maintain

atmosphere. -

Suspension: Add 8.2 g of finely ground anhydrous Sodium Formate and 50 mL of anhydrous ether.

-

Addition: Cool to 0 °C . Add 7.1 mL of Acetyl Chloride dropwise over 15 minutes. Maintain internal temperature < 5 °C.

-

Activation: Allow to warm to 23–27 °C and stir for 4–5 hours. Sodium chloride will precipitate.

-

Filtration: Filter quickly under inert atmosphere to remove NaCl. The filtrate contains the AFA reagent (approx. concentration 2M). Use immediately.

Step 3: -Formylation of 6-Methylpiperidin-2-one

Objective: Installation of the formyl group on the lactam nitrogen.

-

Mechanism: The lactam nitrogen attacks the formyl carbon of AFA (more electrophilic than the acetyl carbon).

Materials

| Reagent | Equiv. | MW | Quantity |

| 6-Methylpiperidin-2-one | 1.0 | 113.16 | 5.65 g (50 mmol) |

| AFA Solution (from Step 2) | 1.5 | 88.06 | ~75 mmol |

| Dichloromethane (DCM) | Solvent | - | 50 mL |

| Sodium Bicarbonate ( | Quench | - | Sat. Aq. |

Procedure

-

Dissolution: Dissolve 5.65 g of 6-methylpiperidin-2-one in 50 mL of anhydrous DCM. Cool to 0 °C .[4][5]

-

Reaction: Add the ethereal AFA solution (prepared in Step 2) dropwise to the lactam solution over 20 minutes.

-

Stirring: Allow the mixture to warm to RT and stir for 12 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexane). The product is less polar than the starting lactam.

-

Quench: Cool to 0 °C. Carefully add 50 mL of saturated

solution. Stir for 15 minutes to hydrolyze excess anhydride. -

Extraction: Separate layers. Extract the aqueous phase with DCM (2 x 30 mL).

-

Drying: Combine organic layers, wash with brine, dry over anhydrous

, and filter. -

Purification: Remove solvent under reduced pressure. Purify the residue by flash column chromatography (Silica Gel, Gradient 10-30% EtOAc in Hexanes).

-

Characterization:

-

Appearance: Colorless to pale yellow oil.

-

Yield: Expect 75–85%.

-

Analytical Data Summary

| Parameter | Expected Value | Notes |

| Physical State | Pale yellow oil or low-melting solid | Hygroscopic |

| Diagnostic formyl proton | ||

| Chemical shifts shift downfield due to EWG | ||

| IR (Neat) | 1735 cm | Doublet carbonyl signature |

| MS (ESI) | - |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion in Step 3 | AFA decomposition (Hydrolysis) | Ensure all glassware is flame-dried; use fresh anhydrous Sodium Formate. |

| C-Formylation Byproduct | Reaction temperature too high | Keep reaction at 0 °C during addition; do not reflux. |

| Ring Opening | Presence of strong acid/base | Avoid using NaH or mineral acids. AFA provides neutral/mildly acidic conditions. |

Reaction Workflow Diagram

Figure 2: Integrated workflow for the synthesis of the target lactam.

References

-

Preparation of Acetic Formic Anhydride: Krimen, L. I. "Acetic Formic Anhydride."[1][4][5][6][7][8][9][10][11] Organic Syntheses, Coll.[1] Vol. 6, p. 8 (1988); Vol. 50, p. 1 (1970).

- Hydrogenation of Pyridones: Smith, A. et al. "Catalytic Hydrogenation of Substituted Pyridines." Journal of Organic Chemistry, 1955, 20(6), 818-828.

-

N-Formylation of Amides: Strazzolini, P., et al. "Acetic Formic Anhydride: A Review." Tetrahedron, 1990, 46(4), 1081-1118.

-

Properties of 6-Methylpiperidin-2-one: PubChem Compound Summary for CID 20905.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. asianpubs.org [asianpubs.org]

- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. jetir.org [jetir.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. reddit.com [reddit.com]

- 9. scilit.com [scilit.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

Application Note: High-Efficiency Synthesis of N-Formyl-6-methyl-2-piperidone

Executive Summary & Strategic Rationale

The synthesis of N-formyl-6-methyl-2-piperidone from 6-methyl-2-piperidone represents a critical transformation in the functionalization of lactam scaffolds. Unlike simple amines, lactams possess reduced nucleophilicity at the nitrogen atom due to amide resonance stabilization (

This guide details a Mixed Anhydride Activation Protocol using Acetic Formic Anhydride (AFA) generated in situ. This method is superior to base-mediated routes (e.g., NaH/Ethyl Formate) for this specific target because it avoids competitive C-formylation at the thermodynamic enolate position (

Key Applications:

-

Protecting Group Chemistry: Deactivates the lactam nitrogen for subsequent ring functionalization.

-

Chiral Pool Synthesis: 6-methyl-2-piperidone is a chiral building block; N-formylation allows for stereocontrolled auxiliary attachment.

-

Pharmacophore Development: N-formyl species serve as bioisosteres or precursors to N-methyl derivatives via reduction.

Reaction Mechanism & Chemical Logic

The transformation relies on the in situ generation of Acetic Formic Anhydride (AFA), a highly electrophilic formylating agent.[1] The reaction proceeds via a nucleophilic acyl substitution.[2]

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway for the selective N-formylation of lactams using AFA.

Why AFA? The formyl group in AFA is significantly more electrophilic than the acetyl group due to reduced steric hindrance and electronic factors. This kinetic preference ensures that the formyl group is transferred to the lactam nitrogen rather than the acetyl group.

Experimental Protocol

Materials & Equipment

| Component | Grade/Specification | Role |

| 6-Methyl-2-piperidone | >98% Purity | Substrate |

| Formic Acid | 98-100% (Anhydrous) | Reagent A |

| Acetic Anhydride | Reagent Grade (>99%) | Reagent B |

| Dichloromethane (DCM) | Anhydrous | Solvent |

| Sodium Bicarbonate | Saturated Aqueous | Quenching Agent |

| Inert Gas | Nitrogen or Argon | Atmosphere |

Critical Process Parameters (CPPs)

-

Temperature Control: AFA is thermally unstable. Generation must occur at 0°C–RT. Heating above 60°C poses a safety risk (CO evolution).

-

Moisture Control: Strictly anhydrous conditions are required to prevent hydrolysis of AFA back to starting acids.[3]

-

Stoichiometry: Use a 2.5 to 3.0 molar excess of AFA relative to the lactam to drive the reaction to completion, compensating for the lactam's low nucleophilicity.

Step-by-Step Methodology

Phase 1: In Situ Generation of Acetic Formic Anhydride (AFA)[1][4]

-

Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and nitrogen inlet.

-

Charging: Add Acetic Anhydride (3.0 equiv) to the flask.

-

Cooling: Cool the flask to 0°C using an ice bath.

-

Activation: Add Formic Acid (3.3 equiv) dropwise over 15–20 minutes.

-

Maturation: Stir the mixture at 50°C for 15 minutes, then cool rapidly back to 0°C .

-

Reasoning: Brief heating promotes the anhydride exchange equilibrium; cooling stabilizes the AFA.

-

Phase 2: N-Formylation Reaction

-

Substrate Addition: Dissolve 6-methyl-2-piperidone (1.0 equiv) in a minimal volume of anhydrous DCM (approx. 2 mL per gram of substrate).

-

Injection: Add the lactam solution dropwise to the cold AFA mixture at 0°C.

-

Reaction: Allow the mixture to warm slowly to Room Temperature (23°C) . Stir for 12–18 hours .

-

Monitoring: Check progress via TLC (System: 5% MeOH in DCM). The product will be less polar than the starting lactam.

-

Phase 3: Workup & Isolation

-

Quenching: Cool the reaction mixture to 0°C. Carefully add ice-cold water (10 mL) to hydrolyze excess anhydride.

-

Neutralization: Slowly add saturated NaHCO₃ solution until pH ~7–8.

-

Caution: Vigorous CO₂ evolution will occur. Add slowly.

-

-

Extraction: Extract with DCM (3 x 20 mL) .

-

Drying: Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄ .

-

Concentration: Filter and concentrate under reduced pressure (rotary evaporator, bath < 40°C) to yield the crude oil.

Phase 4: Purification[7]

-

Flash Chromatography: Purify using silica gel.

-

Eluent: Gradient of Hexanes:Ethyl Acetate (from 80:20 to 50:50).

-

Target Fraction: Collect the fraction corresponding to the new, less polar spot.

-

Quality Control & Analytics

Expected Analytical Data

| Technique | Parameter | Expected Signal / Observation |

| 1H NMR (CDCl₃) | Formyl Proton (-CHO) | Singlet or doublet at δ 9.0 – 9.6 ppm . Distinctive downfield shift. |

| C6-Methine | Multiplet, shifted downfield due to N-acylation (approx δ 4.5–5.0 ppm). | |

| Methyl Group | Doublet at δ 1.1 – 1.3 ppm . | |

| IR Spectroscopy | Carbonyl (Formyl) | Strong stretch at ~1720–1740 cm⁻¹ . |

| Carbonyl (Lactam) | Strong stretch at ~1680–1700 cm⁻¹ (Split carbonyl band typical of imides). | |

| Mass Spectrometry | [M+H]+ | m/z = 142.1 (Calculated MW: 141.17). |

Workflow Visualization

Figure 2: Operational workflow for the synthesis process.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Lactam nucleophilicity is too low. | Increase reaction temperature to 40°C (refluxing DCM) or extend time to 24h. Ensure AFA is in large excess (3-5 equiv). |

| C-Formylation | Competitive reaction at C3 (alpha-carbon). | Ensure no strong base is present. The AFA method is acidic/neutral and disfavors enolization. Do not use NaH. |

| Product Hydrolysis | Unstable N-formyl bond during workup. | Perform workup rapidly at 0°C. Avoid highly basic pH (>9) during quenching. Store product under inert atmosphere. |

| O-Formylation | Kinetic trapping of the imidate tautomer. | Rare with AFA. If observed, heat the reaction longer to allow thermodynamic rearrangement to the N-formyl product. |

References

-

Strazzolini, P., et al. "Acetic Formic Anhydride: A Review of its Preparation and Application in Organic Synthesis." Tetrahedron, 1990. Link (General AFA Review).

- Giacomelli, G., et al. "Formylation of Amines and Amides." The Journal of Organic Chemistry, 2003.

-

Olah, G. A., et al. "Formylating Agents." Chemical Reviews, 1987. Link (Comprehensive review of formylation reagents).

-

BenchChem Application Note. "Acetic Formic Anhydride for N-Formylation." Link (General protocol adaptation).

-

Sheehan, J. C., & Yang, D-D. H. "The Use of N-Formylamino Acids in Peptide Synthesis." Journal of the American Chemical Society, 1958. Link (Foundational work on N-formylation).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. How does acetic anhydride make it easier to form the anhydride? | Study Prep in Pearson+ [pearson.com]

- 3. scispace.com [scispace.com]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents [patents.google.com]

Application Notes & Protocols: A Guide to the Formylation of 2-Methyl-6-oxopiperidine

Introduction

The N-formyl lactam motif is a crucial structural element in a variety of natural products and pharmaceutical compounds. Its presence can significantly influence biological activity and metabolic stability. Furthermore, N-formylated lactams serve as versatile synthetic intermediates, notably as precursors for enamide derivatives.[1] The target molecule, 2-methyl-6-oxopiperidine (a substituted δ-valerolactam), presents a common yet interesting substrate for formylation. The secondary amine within the lactam ring is the target for formylation, but its reactivity is modulated by the adjacent carbonyl group and the steric hindrance imparted by the C2-methyl substituent.

This guide provides a comprehensive overview of selected formylation reagents and protocols applicable to 2-methyl-6-oxopiperidine. We will explore the causality behind reagent choice, from classical stoichiometric methods to modern, atom-economical catalytic systems. Each protocol is designed to be a self-validating system, providing researchers with the rationale needed to adapt and troubleshoot these essential transformations.

Logical Framework for Reagent Selection

The choice of a formylating agent is dictated by factors such as substrate reactivity, desired yield, scalability, and tolerance to other functional groups. For a relatively simple substrate like 2-methyl-6-oxopiperidine, several pathways are viable. The decision often balances the trade-offs between reagent cost, reaction conditions (temperature, pressure), and atom economy.

Caption: Decision workflow for selecting a formylation strategy.

Classical Stoichiometric Methods

These methods are well-established and reliable, often utilizing readily available reagents. They typically proceed under mild conditions but may generate stoichiometric byproducts.

Acetic Formic Anhydride (AFA)

Acetic formic anhydride is a powerful formylating agent prepared in situ from formic acid and acetic anhydride. It is particularly effective for less nucleophilic amines and amides.

Mechanism Insight: The reaction involves the formation of a mixed anhydride. The formyl group is more electrophilic than the acetyl group due to the electron-donating nature of the methyl group, leading to preferential transfer of the formyl moiety to the lactam nitrogen.

Protocol 1: N-Formylation using Acetic Formic Anhydride

-

Reagents & Equipment:

-

2-Methyl-6-oxopiperidine

-

Formic acid (≥95%)

-

Acetic anhydride

-

Sodium bicarbonate (Saturated aq. solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

-

-

Procedure:

-

AFA Preparation: In a round-bottom flask cooled in an ice bath, add acetic anhydride (1.2 eq). Slowly add formic acid (1.0 eq) dropwise with stirring. Allow the mixture to stir at 0°C for 15 minutes, then warm to 50-60°C for 2 hours to ensure complete formation of the mixed anhydride. Cool the resulting solution back to 0°C.

-

Formylation: Dissolve 2-methyl-6-oxopiperidine (1.0 eq) in a minimal amount of a suitable solvent (e.g., THF or directly in the AFA mixture if soluble). Slowly add this solution to the pre-formed AFA at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a flask containing crushed ice and an excess of saturated sodium bicarbonate solution to neutralize the acids. Stir until CO₂ evolution ceases.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

-

Modern Catalytic Methods

Recent advances focus on developing more sustainable and atom-economical formylation protocols. These methods often employ transition metal catalysts to activate simple C1 sources like paraformaldehyde or carbon dioxide.

Ruthenium-Catalyzed Formylation with Paraformaldehyde

This method utilizes Shvo's catalyst for the direct N-formylation of lactams with paraformaldehyde, generating hydrogen gas as the only byproduct.[1] It represents a highly efficient and environmentally benign approach.

Mechanism Insight: The reaction is proposed to proceed through a hemiaminal intermediate. The lactam performs a nucleophilic attack on formaldehyde, which is activated by the ruthenium catalyst. Subsequent dehydrogenation of the hemiaminal by the catalyst complex yields the N-formyl product and regenerates the active catalyst.[1]

Caption: Simplified workflow for Ru-catalyzed N-formylation.

Protocol 2: Ruthenium-Catalyzed N-Formylation

-

Reagents & Equipment:

-

2-Methyl-6-oxopiperidine

-

Paraformaldehyde

-

Shvo's catalyst (0.5 mol%)

-

Toluene (anhydrous)

-

Sealed reaction tube or vial, magnetic stirrer, heating block, inert atmosphere setup (N₂ or Ar).

-

-

Procedure:

-

Setup: To a dry, sealed reaction tube under an inert atmosphere, add 2-methyl-6-oxopiperidine (1.0 eq), paraformaldehyde (5.0 eq), and Shvo's catalyst (0.5 mol%).[1]

-

Solvent: Add anhydrous toluene to achieve a suitable concentration (e.g., 0.5 M).

-

Reaction: Seal the tube tightly and place it in a preheated oil bath or heating block at 150°C. Stir vigorously for 1-4 hours.[1] Caution: The reaction generates hydrogen gas, leading to a pressure increase. Ensure the reaction vessel can withstand the pressure.

-

Work-up: Cool the reaction mixture to room temperature.

-

Purification: The catalyst can often be precipitated by adding a non-polar solvent like hexane. Filter the mixture, and concentrate the filtrate under reduced pressure. The crude product is then purified by silica gel column chromatography.

-

Zinc-Catalyzed N-Formylation with CO₂

The use of carbon dioxide as a renewable C1 feedstock is a cornerstone of green chemistry. In the presence of a hydrosilane reductant, zinc-based catalytic systems can effectively mediate the N-formylation of amides and lactams under mild conditions.[2]

Mechanism Insight: This transformation involves the reductive functionalization of CO₂. The hydrosilane reduces CO₂ to a species at the oxidation level of formic acid. The zinc catalyst, often coordinated by a ligand like 1,10-phenanthroline, facilitates the transfer of this formyl equivalent to the lactam nitrogen. The basic counter-anion of the zinc salt (e.g., acetate) is proposed to play a key role in activating both the Si-H and N-H bonds.[2]

Protocol 3: Zinc-Catalyzed N-Formylation with CO₂

-

Reagents & Equipment:

-

2-Methyl-6-oxopiperidine

-

Zinc acetate [Zn(OAc)₂] (e.g., 5 mol%)

-

1,10-Phenanthroline (e.g., 5 mol%)

-

Phenylsilane (PhSiH₃) (2.0 eq)

-

CO₂ source (balloon or cylinder)

-

Anhydrous solvent (e.g., MeCN)

-

Schlenk tube or similar reaction vessel for handling air-sensitive reagents.

-

-

Procedure:

-

Setup: To a dry Schlenk tube under an inert atmosphere, add Zn(OAc)₂ (5 mol%), 1,10-phenanthroline (5 mol%), and 2-methyl-6-oxopiperidine (1.0 eq).

-

Solvent & Reagents: Add anhydrous acetonitrile, followed by phenylsilane (2.0 eq).

-

Reaction: Purge the vessel with CO₂ and maintain a CO₂ atmosphere (a balloon is sufficient). Stir the reaction mixture at room temperature for 12-24 hours.[3]

-

Work-up: Upon completion (monitored by TLC or GC-MS), quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.

-

Extraction & Purification: Extract the mixture with ethyl acetate, dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel chromatography.

-

The Vilsmeier-Haack Reagent: A Note on Regioselectivity

The Vilsmeier-Haack reagent, typically generated from DMF and POCl₃, is a potent electrophile used for formylating electron-rich species.[4][5] While it can N-formylate some amides, its application to lactams like 2-methyl-6-oxopiperidine requires caution due to the potential for competing C-formylation at the α-carbon (C5).

Mechanistic Crossroads: The lactam can exist in equilibrium with its enol or enolate form. The Vilsmeier reagent, being a strong electrophile, can react either at the nucleophilic nitrogen atom (Path A) or at the electron-rich α-carbon of the enol/enolate (Path B). The reaction outcome is sensitive to conditions and the specific substrate structure. For 2-methyl-6-oxopiperidine, this could lead to a mixture of the desired N-formyl product and the C5-formyl side product.

Caption: Potential regiochemical outcomes with the Vilsmeier-Haack reagent.

Due to this potential for mixed products, the Vilsmeier-Haack reaction is often less preferred for simple N-formylation of lactams when more selective methods are available.

Comparative Summary of Formylation Reagents

| Method | Reagent(s) | Conditions | Pros | Cons |

| AFA | Acetic Formic Anhydride | 0°C to RT | High reactivity, inexpensive reagents. | Generates stoichiometric acid waste. |

| Ru-Catalyzed | Paraformaldehyde, Shvo's Catalyst | 150°C, sealed tube | Highly atom-economical (H₂ byproduct), high yield.[1] | Requires specialized catalyst, high temperature/pressure. |

| Zn-Catalyzed | CO₂, Phenylsilane, Zn(OAc)₂ | Room Temp, CO₂ atm | Uses renewable C1 source, very mild conditions.[2] | Requires hydrosilane reductant, catalyst system. |

| Vilsmeier-Haack | DMF, POCl₃ | 0°C to 80°C | Powerful formylating agent. | Potential for low regioselectivity (C- vs N-formylation).[4][5] |

References

-

Kim, J., et al. (2015). Ruthenium-Catalyzed Direct N-Formylation of Lactams with Paraformaldehyde. Bulletin of the Korean Chemical Society. Available at: [Link]

-

Masurier, N., et al. (2008). New Opportunities with the Duff Reaction. The Journal of Organic Chemistry. Available at: [Link]

-

Masurier, N., et al. (2008). New Opportunities with the Duff Reaction. ResearchGate. Available at: [Link]

-

Masurier, N., et al. (2008). New Opportunities with the Duff Reaction. Scribd. Available at: [Link]

-

Prajapati, D., et al. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Williamson, D. C., et al. (2022). A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

-

Organic Chemistry Portal. β-Lactam synthesis. Available at: [Link]

-

Wikipedia. (2023). Duff reaction. Available at: [Link]

-

Chakraborty, S., et al. (2022). a) Mn‐catalysed N‐formylation of secondary amides, lactams; and b) late‐stage functionalization of bio‐active molecules using 1 atm CO2 at room temperature. ResearchGate. Available at: [Link]

-

Johnson, M. T. (2014). Formylation of Amines. Molecules. Available at: [Link]

-

Choi, S., et al. (2020). N -methylation of amines and N -formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. ResearchGate. Available at: [Link]

-

Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Available at: [Link]

-

Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Current Chemistry Letters. Available at: [Link]

-

Unknown. Duff Reaction. Cambridge University Press. Available at: [Link]

-

Wikipedia. (2023). Formylation. Available at: [Link]

-

Cuccu, F., et al. (2021). N-Formylsaccharin: A Sweet(able) Formylating Agent in Mechanochemistry. Molecules. Available at: [Link]

-

Li, Y., et al. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Nature Communications. Available at: [Link]

-

Organic Syntheses. (2026). Dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarboxylic acid. Available at: [Link]

- Google Patents. (1995). Prepn. method for n-formyl piperidine and homologs thereof.

-

Sciencemadness.org. (2012). Vilsmeier-Haack Piperonal Synthesis. Available at: [Link]

-

Wikipedia. (2023). Vilsmeier–Haack reaction. Available at: [Link]

-

Hou, Z., et al. (1988). PREPARATION OF N-FORMYLPIPERIDINE. Chinese Journal of Applied Chemistry. Available at: [Link]

-

Xu, P., et al. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry. Available at: [Link]

-

D'hooghe, M., & De Kimpe, N. (2008). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry. Available at: [Link]

-

Carmona Pichardo, M., et al. (2022). N‐formylation of piperidine with methanol. ResearchGate. Available at: [Link]

-

D-Scholarship@Pitt. (2020). DEVELOPMENT OF THE 2,2,6,6-TETRAMETHYLPIPERIDIN-1-YLOXYCARBONYL (TEMPOC) PROTECTING GROUP AND EFFORTS TOWARDS THE TOTAL SYNTHESIS. Available at: [Link]

-

Allouchi, H., et al. (2004). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section E. Available at: [Link]

- Google Patents. (2014). A kind of preparation method of 2-piperidone.

-

Sciforum. (2024). Formylation of 2-methylpyrimidine-4,6-diol under the conditions of the Vilsmeier-Haack reaction. Available at: [Link]

-

DTIC. (2025). Piperidine Synthesis. Available at: [Link]

Sources

Application Note: Stereoselective Alkaloid Synthesis Using 2-Methyl-6-oxopiperidine-1-carbaldehyde

This Application Note is designed for researchers in organic synthesis and medicinal chemistry, focusing on the utilization of 2-Methyl-6-oxopiperidine-1-carbaldehyde (also known as N-formyl-6-methylpiperidin-2-one) as a high-value chiral scaffold for the stereoselective synthesis of 2,6-disubstituted piperidine alkaloids.

Executive Summary

The piperidine ring is the structural core of numerous bioactive alkaloids, including Solenopsins (fire ant venom), Coniine (hemlock), and Pinidine . A critical challenge in synthesizing these molecules is establishing the cis- or trans-stereochemistry at the C2 and C6 positions.

This compound serves as an "activated lactam" scaffold. The N-formyl group serves a dual purpose:

-

Electronic Activation: It increases the electrophilicity of the lactam carbonyl (C6), facilitating nucleophilic attack by organometallics (Grignard/Lithium reagents) under mild conditions.

-

Stereochemical Relay: In enantiopure forms, the C2-methyl group directs the incoming nucleophile and subsequent reduction steps to control the C6 stereocenter.

This guide details the preparation of this reagent and its application in the total synthesis of (+)-Solenopsin A , demonstrating a scalable, high-atom-economy route compared to traditional N-Boc strategies.

Chemical Profile & Reactivity[1][2][3][4][5]

-

IUPAC Name: this compound

-

Synonyms: N-Formyl-6-methylpiperidin-2-one; N-Formyl-2-methyl-6-valerolactam.

-

CAS Number: 72374-50-6

-

Molecular Formula: C

H -

Key Functionality: N-Acyl Lactam (Imide-like character).

Mechanistic Advantage

Unlike simple lactams, which are resistant to nucleophilic attack, the N-formyl variant possesses a lowered LUMO energy at the ring carbonyl. This allows for chemoselective addition of Grignard reagents at low temperatures without competitive ring-opening of the formyl group, provided the protocol is strictly followed.

Experimental Protocols

Protocol A: Preparation of the Scaffold

Objective: Synthesis of this compound from 6-methylpiperidin-2-one.